2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both sulfonyl and benzo[d]thiazolyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Synthesis of 4-(ethylsulfonyl)aniline: This intermediate can be prepared by sulfonation of ethylbenzene followed by nitration and reduction.
Formation of 6-(methylsulfonyl)benzo[d]thiazole: This can be synthesized by the reaction of 2-aminothiophenol with methylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling 4-(ethylsulfonyl)aniline with 6-(methylsulfonyl)benzo[d]thiazole using acetic anhydride as a coupling agent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl and benzo[d]thiazolyl groups can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)benzimidazole: Similar structure but with a benzimidazole core.
4-(ethylsulfonyl)aniline: Shares the ethylsulfonyl group but lacks the benzo[d]thiazolyl moiety.
6-(methylsulfonyl)benzo[d]thiazole: Contains the benzo[d]thiazolyl group but lacks the ethylsulfonyl phenyl group.
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is unique due to the combination of its sulfonyl and benzo[d]thiazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-3-28(24,25)13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(27(2,22)23)11-16(15)26-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHAQPFGABGXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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